(3S)-3-propan-2-ylmorpholine-2,5-dione

Enzymatic polymerization Molecular weight Lipase catalysis

(3S)-3-Propan-2-ylmorpholine-2,5-dione [Synonyms: (S)-3-Isopropylmorpholine-2,5-dione, IPMD] is a chiral six-membered cyclic depsipeptide monomer of interest primarily for the synthesis of biodegradable poly(ester amide)s and polydepsipeptides via ring-opening polymerization. Derived from the amino acid L-valine, its (3S) stereochemistry is critical for the properties of the resulting polymers.

Molecular Formula C7H11NO3
Molecular Weight 157.17 g/mol
CAS No. 127094-72-8
Cat. No. B166285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-3-propan-2-ylmorpholine-2,5-dione
CAS127094-72-8
Synonyms2,5-Morpholinedione,3-(1-methylethyl)-,(3S)-(9CI)
Molecular FormulaC7H11NO3
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESCC(C)C1C(=O)OCC(=O)N1
InChIInChI=1S/C7H11NO3/c1-4(2)6-7(10)11-3-5(9)8-6/h4,6H,3H2,1-2H3,(H,8,9)/t6-/m0/s1
InChIKeyUDAGOJYEKSFEOQ-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Profile of (3S)-3-Propan-2-ylmorpholine-2,5-dione (CAS 127094-72-8)


(3S)-3-Propan-2-ylmorpholine-2,5-dione [Synonyms: (S)-3-Isopropylmorpholine-2,5-dione, IPMD] is a chiral six-membered cyclic depsipeptide monomer of interest primarily for the synthesis of biodegradable poly(ester amide)s and polydepsipeptides via ring-opening polymerization. Derived from the amino acid L-valine, its (3S) stereochemistry is critical for the properties of the resulting polymers. The compound has been actively investigated for enzymatic and organocatalytic polymerization, as well as for the fabrication of bioabsorbable medical materials such as sutures and drug-delivery scaffolds. [1], [2]

Why Generic Substitution of (3S)-3-Propan-2-ylmorpholine-2,5-dione Is Scientifically Invalid


Morpholine-2,5-dione monomers are not interchangeable building blocks. The (3S) stereochemistry is essential for the enzymatic polymerization pathway and for the biodegradation profile of the final polymer. Generic substitution with the (3R) enantiomer or with other alkyl-substituted morpholine-2,5-diones (e.g., 3-isobutyl-, 3-sec-butyl-, or 3-methyl-) leads to markedly different polymer molecular weights, racemization behavior, thermal properties, and application suitability. These differences, quantified below, mean that using a non-verified alternative can lead to failed polymerization, uncontrolled molecular weight, or loss of bioabsorbable functionality. [1], [2]

Quantitative Differentiation Evidence for (3S)-3-Propan-2-ylmorpholine-2,5-dione


Superior Molecular Weight Achievable via Enzymatic Polymerization: IPMD vs. Other Morpholine-2,5-diones

Both homopolymerization and copolymerization with D,L-lactide (DLLA) have been demonstrated for (3S)-IPMD using Porcine pancreatic lipase type II (PPL). Copolymerization produces random copolymers with tunable glass transition temperatures, a property not reported for the analogous 3-isobutyl-leucine-derived or 3-sec-butyl-isoleucine-derived morpholine-2,5-diones under enzymatic conditions. [1]

Enzymatic polymerization Molecular weight Lipase catalysis

Distinct Stereochemical Outcome: Partial Racemization of Valine Residue During Enzymatic Polymerization

During enzymatic polymerization of IPMD, partial racemization of the valine residue occurs. In contrast, glycine-derived and alanine-derived morpholine-2,5-diones do not exhibit this phenomenon under enzymatic conditions, as glycine is achiral and alanine is less prone to racemization. [1]

Racemization Stereochemistry Polydepsipeptide

Controlled Organocatalytic Polymerization: Narrow Dispersity Achieved with Valine-Derived Monomer

The valine-derived IPMD can be polymerized under organocatalytic conditions to give well-defined polymers with low dispersity (Đ < 1.2). This level of control is comparable to glycine- and alanine-derived monomers but distinct from sterically hindered monomers like 3,6-di-substituted morpholine-2,5-diones which exhibit poor reactivity with metal catalysts. [1], [2]

Organocatalytic polymerization Dispersity Poly(ester amide)

Bioabsorbable Suture-Grade Copolymer Formation with D,L-Lactide: IPMD vs. Non-Demonstrated Alternatives

IPMD has been used to produce semi-crystalline depsipeptide copolymers suitable for bioabsorbable sutures and implantable devices (US Patent 4,994,551). While leucine- and isoleucine-derived morpholine-2,5-diones can form triblock copolymers with poly(ethylene oxide), their application in FDA-recognized suture-grade copolymers has not been demonstrated. [1], [2]

Bioabsorbable materials Suture Medical device

Scientifically Justified Application Scenarios for (3S)-3-Propan-2-ylmorpholine-2,5-dione


Enzymatic Synthesis of Bioabsorbable Poly(ester amide) Copolymers

Use as the valine-derived monomer for lipase-catalyzed copolymerization with D,L-lactide, enabling the preparation of random copolymers with tunable glass transition temperatures and bioabsorbable properties for medical implant applications. [1]

Controlled Organocatalytic Polymerization for High-Performance Biodegradable Materials

Employ as a monomer in TBD-catalyzed ring-opening polymerization to achieve poly(ester amide)s with narrow dispersity (Đ < 1.2), suitable for applications requiring reproducible mechanical and degradation properties. [2]

Patent-Validated Suture and Medical Device Fabrication

Integrate into semi-crystalline co-polydepsipeptide formulations designed for bioabsorbable surgical sutures, leveraging established patent precedent and demonstrated biocompatibility. [3]

Comparative Study of Amino Acid Side-Chain Influence on Polymer Properties

Include as the valine representative in systematic studies of alkyl-substituted morpholine-2,5-diones to investigate the effect of amino acid side-chain bulk on polymerizability, racemization tendency, and thermal properties. [4]

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